molecular formula C9H12BrNO2 B13548295 3-(2-Amino-4-bromophenoxy)propan-1-ol

3-(2-Amino-4-bromophenoxy)propan-1-ol

Cat. No.: B13548295
M. Wt: 246.10 g/mol
InChI Key: JIDPKEBLSWSTBV-UHFFFAOYSA-N
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Description

3-(2-Amino-4-bromophenoxy)propan-1-ol is a brominated aromatic alcohol featuring a phenoxy ether backbone substituted with an amino group at the 2-position and a bromine atom at the 4-position of the phenyl ring. This compound is structurally distinct due to the combination of electron-donating (amino) and electron-withdrawing (bromo) substituents, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

3-(2-amino-4-bromophenoxy)propan-1-ol

InChI

InChI=1S/C9H12BrNO2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2

InChI Key

JIDPKEBLSWSTBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)OCCCO

Origin of Product

United States

Chemical Reactions Analysis

3-(2-Amino-4-bromophenoxy)propan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-Amino-4-bromophenoxy)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study the interactions of amino and bromophenoxy groups with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-bromophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-Amino-4-bromophenoxy)propan-1-ol with three related propan-1-ol derivatives, focusing on synthesis, structural features, and spectral data.

3-(2-Bromophenyl)propan-1-ol

  • Structure: Lacks the phenoxy ether and amino groups but retains the brominated phenyl ring.
  • Synthesis : Prepared via reduction of 3-(2-bromophenyl)propionic acid, achieving a 95% yield as a colorless oil .
  • Key Differences: The absence of the phenoxy and amino groups simplifies the molecule, likely enhancing its stability and synthetic accessibility.

3-(1H-Imidazol-5-yl)propan-1-ol

  • Structure: Replaces the brominated phenoxy group with a heterocyclic imidazole ring.
  • Synthesis : Produced via a multi-step process involving filtration and high-temperature recrystallization, yielding 61% as a white solid. Mass spectrometry (MS) confirmed a molecular ion peak at m/z 127 (M+1) .

3-(2-Nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-ol

  • Structure : Features a nitro group and a sulfonated indole moiety, adding steric bulk and polar functional groups.
  • Structural Data : Crystal structure analysis reveals bond lengths (e.g., C13–C15: 1.420 Å) and angles (e.g., C13–C15–C16: 1.467°) critical for conformational stability .
  • Key Differences : The nitro and sulfonyl groups enhance polarity and may influence solubility or binding affinity in pharmacological contexts.

Comparative Data Table

Compound Functional Groups Yield/Status Physical State Spectral/Structural Data Reference
This compound Amino, bromo, phenoxy ether Discontinued N/A N/A
3-(2-Bromophenyl)propan-1-ol Bromo-phenyl 95% Colorless oil Literature-matched NMR/IR
3-(1H-Imidazol-5-yl)propan-1-ol Imidazole 61% White solid MS: m/z 127 (M+1)
3-(2-Nitrophenyl)-propan-1-ol derivative Nitro, sulfonated indole N/A Crystalline Bond length: 1.420 Å (C13–C15)

Key Findings and Implications

Synthetic Accessibility: The high yield of 3-(2-bromophenyl)propan-1-ol (95%) contrasts with the discontinued status of this compound, suggesting synthetic or purification challenges in the latter due to its complex substituents .

Spectroscopic Utility : Mass spectrometry (e.g., m/z 127 for the imidazole derivative) and crystallographic data (e.g., bond angles ) provide critical benchmarks for validating synthetic outcomes.

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